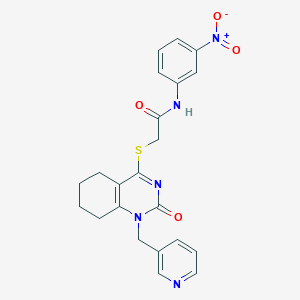
N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O4S and its molecular weight is 451.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound known for its diverse biological activities. The compound features a nitrophenyl group and a pyridinylmethyl group, which contribute to its pharmacological properties. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N5O4S with a molecular weight of 437.5 g/mol. The compound is characterized by the presence of multiple functional groups that enhance its reactivity and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N5O4S |
| Molecular Weight | 437.5 g/mol |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Hexahydroquinazoline Core : This involves cyclization reactions using appropriate precursors.
- Introduction of the Pyridinylmethyl Group : This step often utilizes nucleophilic substitution reactions.
- Attachment of the Nitrophenyl Group : This can be achieved through electrophilic aromatic substitution.
Biological Activity
This compound exhibits several biological activities:
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has shown promise in inhibiting cancer cell proliferation in several types of cancer models. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Enzyme Inhibition
This compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance:
| Enzyme Target | Inhibition Type |
|---|---|
| Cyclooxygenase (COX) | Competitive |
| Protein Kinase | Non-competitive |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Binding to Enzymes : The compound may bind to active sites on enzymes like COX and protein kinases, inhibiting their activity.
- Modulation of Signaling Pathways : It influences pathways related to cell survival and apoptosis by interacting with key receptors.
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited MIC values comparable to standard antibiotics against resistant bacterial strains.
- Cancer Research : In a study featured in Cancer Letters, the compound was shown to reduce tumor growth in xenograft models by inducing apoptosis through caspase activation.
- Enzyme Inhibition Studies : Research published in Biochemical Pharmacology reported that the compound inhibited COX enzymes with IC50 values indicating potent anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4S/c28-20(24-16-6-3-7-17(11-16)27(30)31)14-32-21-18-8-1-2-9-19(18)26(22(29)25-21)13-15-5-4-10-23-12-15/h3-7,10-12H,1-2,8-9,13-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUJMPONRITJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CN=CC=C3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














